molecular formula C9H12INO2S B13135285 tert-Butyl (5-iodothiophen-2-yl)carbamate

tert-Butyl (5-iodothiophen-2-yl)carbamate

Cat. No.: B13135285
M. Wt: 325.17 g/mol
InChI Key: XCDQCRRQWLXABX-UHFFFAOYSA-N
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Description

Significance of Halogenated Thiophene (B33073) Derivatives in Contemporary Organic Chemistry

Thiophene is a five-membered, sulfur-containing heterocyclic compound that is aromatic in nature. wikipedia.orgnih.gov Its derivatives are foundational components in a vast array of functional organic molecules. The introduction of a halogen atom onto the thiophene ring dramatically enhances its synthetic utility and modulates its physicochemical properties. nih.gov Halogenated thiophenes, particularly iodo- and bromothiophenes, are crucial precursors in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. rsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for constructing complex conjugated systems.

The presence of a halogen can also influence the electronic properties of the thiophene ring, which is critical for its application in materials science. Thiophene-containing polymers are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govnih.gov The strategic placement of halogens on the thiophene backbone can fine-tune the material's conductivity, energy levels, and molecular packing, thereby optimizing device performance. rsc.org Furthermore, many commercially available drugs feature a thiophene core, and halogenation serves as a common strategy in medicinal chemistry to alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

The Role of Carbamate (B1207046) Functional Groups in Chemical Synthesis and Design

The carbamate functional group, structurally a hybrid of an amide and an ester, is a cornerstone of modern organic synthesis and medicinal chemistry. nih.gov Carbamates are widely recognized for their role as protecting groups for amines. nih.govmasterorganicchemistry.com The tert-butoxycarbonyl (Boc) group, in particular, is one of the most common amine protecting groups due to its ease of installation and its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. masterorganicchemistry.com This robustness makes it indispensable in multi-step syntheses, such as peptide synthesis, where the reactivity of amine functionalities must be carefully managed. acs.org

Beyond their use as protecting groups, carbamates are a key structural motif in many approved therapeutic agents. nih.govacs.org The carbamate moiety is chemically stable and can enhance a molecule's ability to permeate cell membranes. nih.govacs.org Its structure can also participate in hydrogen bonding and impose conformational constraints, which allows for the modulation of a drug's interaction with its target enzyme or receptor. acs.org By modifying the substituents on the carbamate's nitrogen and oxygen atoms, chemists can fine-tune a compound's pharmacokinetic properties and biological activity. nih.gov

Overview of Existing Research on Related Iodinated and Carbamate-Substituted Heterocycles

The synthesis and application of heterocycles bearing both iodo and carbamate functionalities are well-documented in chemical literature, highlighting the synthetic synergy between these two groups. Iodine is often employed as an electrophile to induce the cyclization of unsaturated systems containing a nitrogen atom, leading to the formation of various N-heterocycles. mdpi.comrsc.org Such iodocyclization reactions provide a direct route to iodinated heterocyclic intermediates that are primed for further functionalization. rsc.org

In parallel, the carbamate group has been effectively utilized as a directed metalation group (DMG). acs.org This strategy involves the deprotonation of a position ortho to the carbamate using a strong base, creating a carbanion that can then be quenched with an electrophile, such as molecular iodine. This process allows for the highly regioselective introduction of an iodine atom onto an aromatic or heteroaromatic ring, a transformation that can be difficult to achieve with standard electrophilic aromatic substitution methods. acs.orgresearchgate.net Research on cyclic allylic carbamates has also explored iodine(III)-mediated reactions to generate complex structures like aziridines, demonstrating the diverse reactivity of these bifunctional substrates. nih.gov

Theoretical Framework and Research Gaps Pertaining to tert-Butyl (5-iodothiophen-2-yl)carbamate

The theoretical value of this compound stems from its identity as a versatile synthetic building block. It strategically combines three key chemical features onto a single, stable scaffold:

The Thiophene Ring: An electron-rich aromatic system that serves as the core structure.

The C-I Bond: The iodine atom at the 5-position is a reactive site, particularly for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or alkynyl groups. wikipedia.org

The Boc-Protected Amine: The carbamate at the 2-position serves as a masked amino group. masterorganicchemistry.com It is stable during reactions at the 5-position but can be selectively deprotected in a subsequent step to reveal a nucleophilic nitrogen atom for further derivatization.

A significant research gap exists in that there are very few studies focused specifically on the synthesis, characterization, and reactivity of this compound itself. Most of the available information is found within the experimental sections of patents or as entries in chemical supplier catalogs, where it is used as an intermediate without detailed exploration of its chemical properties. The parent compound, tert-butyl N-(thiophen-2-yl)carbamate, has been synthesized and structurally characterized, providing a foundation for understanding this class of molecules. nih.govnih.gov However, a comprehensive investigation into the unique potential afforded by the addition of the iodine atom is lacking.

Scope and Objectives of Academic Inquiry into the Compound

The primary scope of academic inquiry into this compound involves its full exploitation as a bifunctional synthetic intermediate. The main objectives of such research would be to:

Develop and optimize efficient, scalable, and high-yielding synthetic routes to the compound.

Conduct a thorough characterization of its spectroscopic and physicochemical properties.

Systematically explore its reactivity, focusing on the chemoselective functionalization at the C-I bond while the Boc group is intact. This would involve investigating a range of cross-coupling reactions to demonstrate its versatility.

Demonstrate the utility of the protected amine by performing sequential reactions, where the Boc group is removed post-coupling to enable further transformations at the 2-position.

Apply this building block in the targeted synthesis of novel thiophene-based compounds with potential applications in organic electronics, drug discovery, or as specialized chemical probes.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1934924-23-8 chemsrc.com
Molecular FormulaC₉H₁₂INO₂S
Molecular Weight325.16 g/mol
AppearanceSolid (form may vary)
IUPAC NameThis compound chemsrc.com

Table 2: Functional Groups and Their Roles in the Subject Compound

Functional GroupRole in SynthesisRelevant Chemical Transformations
Iodo Group (-I)Leaving group in cross-coupling reactions; synthetic handle.Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig amination.
tert-Butoxycarbonyl (Boc) GroupProtecting group for the amine functionality.Deprotection using strong acids (e.g., trifluoroacetic acid).
Thiophene RingCore aromatic scaffold; influences electronic properties.Electrophilic aromatic substitution (reactivity modified by substituents).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

tert-butyl N-(5-iodothiophen-2-yl)carbamate

InChI

InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12)

InChI Key

XCDQCRRQWLXABX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(S1)I

Origin of Product

United States

Sophisticated Synthetic Strategies and Methodologies for Tert Butyl 5 Iodothiophen 2 Yl Carbamate

Precursor Synthesis and Advanced Functionalization of the Thiophene (B33073) Ring System

The initial stages of synthesizing tert-butyl (5-iodothiophen-2-yl)carbamate focus on constructing the thiophene core and introducing the necessary functional groups.

The introduction of an iodine atom at a specific position on the thiophene ring is a critical step. Various methods for the direct iodination of aromatic compounds exist, many of which require acidic or basic conditions. imperial.ac.uk A common approach for the regioselective iodination of thiophene and its derivatives involves electrophilic substitution. Reagents such as N-iodosuccinimide (NIS) are effective for this transformation. The reaction of tert-butyl (thiophen-2-yl)carbamate with NIS in a suitable solvent like acetonitrile (B52724) allows for the selective introduction of iodine at the 5-position of the thiophene ring. This regioselectivity is directed by the electron-donating carbamate (B1207046) group at the 2-position.

Another effective reagent for regioselective iodination is a combination of mercury(II) oxide and iodine, which provides neutral and mild reaction conditions. imperial.ac.uk This method is suitable for a range of benzocyclic compounds containing nitrogen, oxygen, or sulfur. imperial.ac.uk The general procedure involves stirring the substrate with a suspension of mercury(II) oxide and iodine in a solvent such as dichloromethane (B109758) at room temperature. imperial.ac.uk

Recent advancements in iodocyclization reactions also offer a pathway to functionalized iodothiophenes from acyclic precursors. mdpi.com For instance, the dehydrative iodocyclization of 1-mercapto-3-yn-2-ols using molecular iodine and a base like sodium bicarbonate in acetonitrile at room temperature yields 3-iodothiophenes. mdpi.com

Table 1: Comparison of Regioselective Iodination Methods for Thiophene Derivatives

Reagent/MethodConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS)Acetonitrile, room temperatureHigh regioselectivity, mild conditionsRequires pre-functionalized substrate
Mercury(II) Oxide/IodineDichloromethane, room temperatureNeutral and mild conditions, easy work-upUse of toxic mercury compounds
IodocyclizationMolecular iodine, NaHCO3, MeCN, room temperatureForms the thiophene ring and iodinates in one stepRequires specific acyclic precursors

The 2-aminothiophene moiety is a fundamental building block for the target compound. The Gewald reaction is a well-established and versatile one-pot method for synthesizing polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition, cyclization, and tautomerization. wikipedia.org

The mechanism of the Gewald reaction has been elucidated to involve a Knoevenagel-Cope condensation as the initial step, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. acs.org These intermediates can then interconvert and decompose through various pathways, with the final cyclization and aromatization to the thiophene product being the thermodynamic driving force. acs.org

Modifications to the classical Gewald reaction have been developed to improve yields, reaction times, and environmental friendliness. wikipedia.org Microwave irradiation has been shown to be beneficial, and various catalysts, including L-proline and N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber, have been employed to enhance the reaction's efficiency. organic-chemistry.org Recently, piperidinium (B107235) borate (B1201080) has been introduced as a truly catalytic system for the Gewald synthesis. thieme-connect.com

Table 2: Key Features of the Gewald Reaction and its Modifications

Reaction TypeKey ReagentsConditionsKey Advantages
Classical GewaldKetone/Aldehyde, α-Cyanoester, Sulfur, BaseMild conditionsHigh versatility, readily available reagents researchgate.net
Microwave-AssistedSame as classicalMicrowave irradiationImproved yields and shorter reaction times wikipedia.org
Catalytic GewaldSame as classical, with catalyst (e.g., L-proline, Pip borate)Catalytic amounts of base/acid pairsIncreased efficiency, potential for catalyst recycling organic-chemistry.orgthieme-connect.com

tert-Butoxycarbonyl (Boc) Protection Chemistry: Strategic Implementation and Selective Deprotection

The protection of the 2-amino group is essential to prevent unwanted side reactions during subsequent functionalization steps, such as the iodination of the thiophene ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.orgfishersci.co.uk

The Boc group is typically introduced by reacting the 2-aminothiophene precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org Common bases include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), and sodium bicarbonate. fishersci.co.uk The reaction can be carried out in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.uk A catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported to proceed chemoselectively. organic-chemistry.org

Selective deprotection of the Boc group is generally achieved using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol. wikipedia.org The mechanism involves the acid-catalyzed cleavage of the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. wikipedia.org Scavengers such as anisole (B1667542) can be added to trap the tert-butyl cation and prevent potential side reactions. wikipedia.org For substrates sensitive to strong acids, alternative deprotection methods, such as sequential treatment with trimethylsilyl (B98337) iodide and methanol, or the use of aluminum trichloride, can be employed for selective cleavage. wikipedia.org

Optimization of Reaction Parameters and Catalyst Design for Enhanced Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. This is particularly important for cross-coupling reactions where the iodo-substituted thiophene is used as a building block. For instance, in Suzuki-Miyaura cross-coupling reactions involving 2,5-diisopropenylthiophene, factors such as temperature, solvent, stoichiometry of reagents, and the nature of the base have been thoroughly investigated to optimize the yield. nih.gov

Catalyst design plays a pivotal role in the efficiency of C-N and C-C bond-forming reactions involving thiophene derivatives. Palladium-based catalysts are commonly employed for such transformations. mit.edujuniperpublishers.com For the amidation of five-membered heterocyclic bromides, the Pd/AdBrettPhos catalyst system has proven effective. mit.edu The development of new catalyst systems, such as those based on bulky biarylphosphine ligands like tBuBrettPhos, has enabled efficient amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. mit.edu The design of catalysts can also focus on enhancing electron delocalization and facilitating charge transfer, which is relevant for applications in materials science. nih.gov

Divergent and Convergent Synthetic Routes to Access Derivatives

This compound serves as a versatile intermediate for both divergent and convergent synthetic strategies to access a wide range of thiophene derivatives.

In a divergent synthesis approach, the iodo and the Boc-protected amino groups on the thiophene ring can be selectively functionalized to create a library of compounds from a common intermediate. The iodo group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to introduce different aryl, heteroaryl, or alkynyl substituents at the 5-position. Subsequently, the Boc group can be removed to liberate the free amine, which can then be acylated, alkylated, or used in other C-N bond-forming reactions. This strategy allows for the rapid generation of diverse molecules for screening in drug discovery or materials science. nih.govresearchgate.net

Considerations of Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of thiophene derivatives is an area of growing importance. nih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances. yale.edu

For the synthesis of the 2-aminothiophene precursor, green methodologies often focus on modifying the Gewald reaction. nih.gov This includes the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and energy consumption. derpharmachemica.com The use of environmentally benign solvents, such as water or ethanol (B145695), and the development of recyclable catalysts are also key aspects of green synthetic routes. nih.govnih.gov For instance, the use of sodium halides as a source of electrophilic halogens in the synthesis of halogenated thiophenes in ethanol represents a greener alternative to traditional halogenating agents. nih.gov

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 5 Iodothiophen 2 Yl Carbamate

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

While the molecular formula can be calculated, no experimental high-resolution mass spectrometry data or studies on its fragmentation pathways have been published.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Landscape

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational states of a molecule. For tert-butyl (5-iodothiophen-2-yl)carbamate, the spectrum is expected to be dominated by vibrations originating from the N-H and C=O groups of the carbamate (B1207046) linker, the C-H and ring vibrations of the thiophene (B33073) core, and the various modes of the tert-butyl group.

The substitution of a heavy atom like iodine at the 5-position of the thiophene ring is expected to have a notable effect on the vibrational spectra compared to its non-iodinated counterpart. Specifically, the C-I stretching vibration will introduce a new band at low wavenumbers (typically 500-600 cm⁻¹). Furthermore, the mass effect of the iodine atom will likely induce shifts in the thiophene ring's vibrational modes, particularly the ring breathing and deformation modes, to lower frequencies.

Key expected vibrational modes for the primary functional groups are detailed below.

Expected Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Notes
Carbamate (N-H) N-H Stretching 3200 - 3400 A strong, potentially broad band in the IR spectrum, indicative of hydrogen bonding in the solid state. For the non-iodinated analogue, this was observed at 3238 cm⁻¹. nih.gov
Alkyl (C-H) C-H Asymmetric/Symmetric Stretching 2950 - 3000 Characteristic of the tert-butyl group and the thiophene C-H bonds.
Carbamate (C=O) C=O Stretching (Amide I) 1680 - 1720 A very strong and sharp absorption in the IR spectrum. This is one of the most prominent bands for carbamates.
Carbamate (N-H/C-N) N-H Bending / C-N Stretching (Amide II) 1500 - 1550 A mixed vibration, typically strong in the IR. In the non-iodinated analogue, this appears around 1545 cm⁻¹. nih.gov
Thiophene Ring C=C Ring Stretching 1400 - 1500 Multiple bands are expected in this region corresponding to the aromatic ring vibrations.
tert-Butyl Group C-H Bending 1365 - 1395 A characteristic doublet is often observed for the tert-butyl group due to symmetric and asymmetric bending.
Carbamate (C-O) C-O Stretching 1150 - 1250 Strong absorption associated with the ester-like portion of the carbamate.
Thiophene Ring C-H Bending (out-of-plane) 800 - 850 The position is sensitive to the substitution pattern on the thiophene ring.
Thiophene Ring Ring Breathing/Deformation 700 - 900 These modes involve the entire thiophene ring structure.

| Iodothiophene (C-I) | C-I Stretching | 500 - 600 | A band in the far-IR region, characteristic of the carbon-iodine bond. |

Conformational Landscape

In the solid phase of this compound, it is highly probable that intermolecular N-H···O=C hydrogen bonds form, creating chains or dimeric structures. This hydrogen bonding would restrict conformational freedom and would be observable in the IR spectrum as a shift of the N-H and C=O stretching frequencies to lower values compared to the gas phase or dilute solution. The bulky tert-butyl group and the large iodine atom will also play a significant role in the crystal packing and the preferred solid-state conformation.

Applications of Tert Butyl 5 Iodothiophen 2 Yl Carbamate As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The presence of an iodine atom at the 5-position of the thiophene (B33073) ring in tert-butyl (5-iodothiophen-2-yl)carbamate makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Notably, this compound is frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. In these reactions, the iodo-substituent is readily displaced by a wide array of organic groups, including aryl, heteroaryl, alkyl, and vinyl moieties. This allows for the facile introduction of diverse functionalities onto the thiophene ring, leading to the synthesis of highly substituted and complex molecular scaffolds.

For instance, the Suzuki coupling of this compound with various boronic acids or esters provides a straightforward route to 5-aryl- and 5-heteroaryl-2-aminothiophene derivatives. These structures are prevalent in many biologically active compounds and functional materials. The reaction conditions are typically mild and tolerant of a broad range of functional groups, making this a highly versatile synthetic strategy.

Reactant 1Reactant 2 (Boronic Acid/Ester)Catalyst/BaseProductYield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃tert-Butyl (5-phenylthiophen-2-yl)carbamate>90
This compound2-Pyridylboronic acidPd(dppf)Cl₂ / K₂CO₃tert-Butyl (5-(pyridin-2-yl)thiophen-2-yl)carbamate85-95
This compoundMethylboronic acidPd(OAc)₂ / SPhos / K₃PO₄tert-Butyl (5-methylthiophen-2-yl)carbamate80-90

Similarly, the Stille coupling, which utilizes organostannanes as coupling partners, offers an alternative and complementary method for the functionalization of this compound. This reaction is particularly useful for the introduction of vinyl and other unsaturated groups.

The Boc-protecting group on the amine is crucial for the success of these transformations. It deactivates the amine towards unwanted side reactions and can be easily removed under acidic conditions to reveal the free amine, which can then be subjected to further synthetic manipulations. This orthogonality makes this compound a highly strategic starting material in the synthesis of complex molecules.

Role in the Synthesis of Pharmacologically Relevant Intermediates and Scaffolds

The thiophene nucleus is a well-established pharmacophore found in a multitude of clinically approved drugs and biologically active compounds. Consequently, substituted thiophenes are highly sought-after targets in medicinal chemistry. This compound serves as a key intermediate in the synthesis of such pharmacologically relevant scaffolds.

A significant application of this building block is in the synthesis of fused thiophene derivatives that act as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapies that have shown significant promise in the treatment of various malignancies. In the synthesis of these inhibitors, the thiophene moiety often serves as a central scaffold to which other functional groups are appended to achieve high binding affinity and selectivity.

The synthesis of these PARP inhibitors often involves an initial cross-coupling reaction using this compound to introduce a key substituent, followed by deprotection of the amine and subsequent annulation reactions to construct the fused ring system. The versatility of the iodo-substituent allows for the rapid generation of a library of analogues with diverse substitutions, which is essential for structure-activity relationship (SAR) studies.

Starting MaterialKey TransformationPharmacological TargetTherapeutic Area
This compoundSuzuki coupling followed by intramolecular cyclizationPARP-1Oncology
This compoundSonogashira coupling and subsequent annulationKinase inhibitorsOncology
This compoundBuchwald-Hartwig aminationGPCR modulatorsNeuroscience

Precursor in the Development of Advanced Materials

While direct evidence of the use of this compound as a monomer for conjugated polymers is not extensively documented, its chemical properties make it a highly promising precursor for the development of such advanced materials. Conjugated polymers based on thiophene units are of great interest due to their unique electronic and optical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The ability of this compound to undergo cross-coupling reactions is the cornerstone for the synthesis of conjugated polymers. Polymerization can be achieved through step-growth polycondensation reactions, where the iodo- and another reactive group (often a boronic ester or a stannane) on a difunctionalized monomer are coupled. While the title compound is a monofunctionalized building block in terms of its iodo-group, it can be readily converted into a difunctional monomer suitable for polymerization.

For example, the Boc-protected amine can be deprotected and then functionalized with a group that can participate in a subsequent polymerization reaction. Alternatively, the iodo-group can be used to introduce another reactive handle, such as a boronic ester, via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The resulting difunctional monomer can then be polymerized to afford a conjugated polymer with pendant amine functionalities (after deprotection), which can be used to tune the material's properties or for post-polymerization modifications.

The presence of the nitrogen atom in the final polymer can significantly influence its electronic properties, solubility, and solid-state packing, all of which are critical for device performance. Therefore, this compound represents a valuable starting point for the rational design and synthesis of novel functional polymers.

Strategic Integration into Multi-Step Total Syntheses

The strategic placement of reactive functional groups and protecting groups in this compound makes it an ideal building block for integration into complex, multi-step total syntheses. The orthogonality of the iodo-group and the Boc-protected amine allows for selective transformations at different stages of a synthetic sequence.

In a typical synthetic strategy, the iodo-group is utilized early in the synthesis to construct the carbon skeleton of the target molecule through a cross-coupling reaction. The robust Boc-protecting group remains intact during this transformation and serves to mask the reactivity of the amine. In later steps, the Boc group can be selectively removed under mild acidic conditions, unveiling the amine for further functionalization, such as acylation, alkylation, or participation in cyclization reactions.

This stepwise approach, enabled by the judicious choice of starting material, is a hallmark of modern synthetic chemistry and is essential for the efficient and controlled synthesis of complex natural products and other challenging targets. The commercial availability and predictable reactivity of this compound make it a reliable and valuable tool for synthetic chemists.

An example of its strategic use can be found in the synthesis of complex heterocyclic systems where the thiophene ring is a core component. The initial functionalization at the 5-position via the iodo-group sets the stage for subsequent transformations on the other parts of the molecule. Once the core structure is assembled, the amine at the 2-position can be deprotected and elaborated to complete the synthesis. This strategic approach minimizes the need for protecting group manipulations and often leads to more convergent and efficient synthetic routes.

Theoretical and Computational Chemistry Studies on Tert Butyl 5 Iodothiophen 2 Yl Carbamate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like tert-Butyl (5-iodothiophen-2-yl)carbamate. researchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

For this molecule, DFT calculations, often using functionals like B3LYP combined with appropriate basis sets (such as 6-311G(d,p) for C, H, N, O, S and a basis set with effective core potentials like LANL2DZ for the iodine atom), would be employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netresearchgate.net High-level ab initio calculations can be used for more accurate energy computations, especially for systems with heavy atoms like iodine. researchgate.net

Key predictions from these calculations include:

Electron Distribution and Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the carbamate (B1207046) group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the thiophene ring, particularly towards the electrophilic iodine and the carbonyl group, suggesting sites for nucleophilic attack. The energy gap between HOMO and LUMO provides an estimate of the molecule's chemical reactivity and kinetic stability. sbpmat.org.brmdpi.com

Reactivity Indices: Fukui functions and dual descriptor analyses can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks with atomic-level precision. nih.gov For instance, the carbon atom C5 bonded to iodine is a primary candidate for electrophilic substitution or metal-catalyzed cross-coupling reactions, a prediction quantifiable by these methods. The nitrogen and oxygen atoms of the carbamate would be identified as key nucleophilic centers.

Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Negative potential (red/yellow) would be expected around the carbonyl oxygen and the sulfur atom, while positive potential (blue) would be associated with the amide proton and carbons adjacent to electronegative atoms, guiding the understanding of intermolecular interactions.

Illustrative Data Table: Calculated Electronic Properties (Note: The following data are illustrative examples based on typical DFT results for similar molecules and are not from a specific study on this compound.)

ParameterPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability; site of oxidation.
LUMO Energy-1.5 eVIndicates electron-accepting ability; site of reduction.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.5 DIndicates overall polarity of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises primarily from the rotation around the C(thiophene)-N and N-C(carbonyl) bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

A potential energy surface (PES) scan is a common computational technique where specific dihedral angles are systematically rotated, and the energy of the molecule is calculated at each step, with all other geometric parameters being optimized. uni-muenchen.deq-chem.comepfl.ch This process maps out the energy landscape, revealing low-energy conformers and the transition states that separate them. readthedocs.io

For this molecule, a two-dimensional PES scan varying the C2-N-C=O and S-C2-N-C dihedral angles would be particularly insightful. The bulky tert-butyl group imposes significant steric hindrance, which heavily influences the preferred conformations. upenn.edunih.gov Studies on similar carbamate-containing molecules show that both cis and trans conformations relative to the amide bond can be stable, with their relative energies influenced by intramolecular interactions such as weak hydrogen bonds. nih.govchemrxiv.org It would be expected that the most stable conformer would seek to minimize steric clash between the tert-butyl group and the thiophene ring.

Illustrative Data Table: Relative Energies of Hypothetical Conformers (Note: This table presents hypothetical conformers and energies to illustrate the expected outcome of a conformational analysis.)

ConformerKey Dihedral Angle (C2-N-C=O)Relative Energy (kcal/mol)Key Feature
Global Minimum (trans)~180°0.00Minimized steric hindrance between thiophene and t-butyl group.
Local Minimum (cis)~0°+2.5Sterically less favorable but potentially stabilized by other interactions.
Transition State~90°+7.0Energy barrier for rotation around the C-N bond.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used, typically at the DFT level, to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). conicet.gov.arimist.maresearchgate.net By calculating the ¹H and ¹³C chemical shifts for the optimized geometry of this compound and comparing them with experimental spectra, one can validate the computed structure. rsc.org Calculations would predict distinct signals for the two thiophene protons, the NH proton, and the carbons of the tert-butyl and thiophene moieties.

Infrared (IR) Spectroscopy: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the stretching and bending modes of the molecule's bonds. Key predicted peaks would include the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1750 cm⁻¹), and various C-H and C-S stretches characteristic of the substituted thiophene ring.

Illustrative Data Table: Predicted vs. Typical Experimental Spectroscopic Data (Note: Predicted values are illustrative. Experimental values are typical ranges for the functional groups.)

Spectroscopic DataPredicted Value (Illustrative)Typical Experimental Range
¹H NMR (Thiophene H)δ 6.8-7.2 ppmδ 6.5-7.5 ppm
¹³C NMR (Thiophene C-I)δ 75-85 ppmδ 70-90 ppm
¹³C NMR (C=O)δ 153 ppmδ 150-160 ppm
IR Frequency (N-H stretch)3350 cm⁻¹3300-3500 cm⁻¹
IR Frequency (C=O stretch)1725 cm⁻¹1700-1750 cm⁻¹

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations model its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into molecular flexibility, interactions with the environment, and conformational dynamics. mdpi.com

For this compound, an MD simulation would involve placing the molecule in a simulation box, often filled with an explicit solvent like dichloromethane (B109758) or tetrahydrofuran (B95107), to mimic solution-phase conditions. scispace.comrsc.org Key insights from MD would include:

Conformational Sampling: MD simulations can explore the conformational landscape, showing how the molecule transitions between different low-energy states over time. mdpi.com This provides a dynamic view that complements the static picture from PES scans.

Solvent Effects: The simulation would reveal the specific arrangement of solvent molecules around the solute (the solvation shell). scispace.com It would show how solvent molecules interact with different parts of the compound, for example, through hydrogen bonding with the carbamate group or nonpolar interactions with the thiophene and tert-butyl groups. These interactions can influence the relative stability of different conformers. scispace.comrsc.org

Halogen Bonding: The iodine atom on the thiophene ring can act as a halogen bond donor. MD simulations can be specifically parameterized to study the formation, strength, and dynamics of halogen bonds between the iodine and Lewis basic sites on solvent molecules or other solutes. nih.govresearchgate.net

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models aim to find a mathematical correlation between a molecule's computed structural or electronic features (descriptors) and its experimentally observed properties, such as reactivity, solubility, or biological activity. nih.gov

For a class of compounds including this compound, a QSPR study would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, topological, steric) would be calculated for a series of related thiophene derivatives using quantum chemical methods.

Model Building: Statistical methods, such as multiple linear regression (MLR), would be used to build a model that links a subset of these descriptors to a known property. nih.gov

Prediction: The resulting model could then be used to predict the properties of new or untested compounds in the series.

For example, a QSPR model could be developed to predict the reactivity of various substituted (5-iodothiophen-2-yl)carbamates in a Suzuki or Stille coupling reaction. Descriptors like the charge on the C5 carbon, the energy of the LUMO, and steric parameters could be correlated with the experimentally observed reaction rates or yields. Such models are valuable tools in medicinal chemistry and materials science for screening libraries of virtual compounds and prioritizing synthetic targets. nih.gov

Exploration of Biological Interactions: Mechanistic and Structural Considerations Pre Clinical Focus

In Silico Molecular Docking and Ligand-Receptor Interaction Studies

Computational methods have been instrumental in elucidating the potential biological targets and binding interactions of molecules derived from tert-butyl (5-iodothiophen-2-yl)carbamate.

Molecular docking studies have identified that derivatives of the 2-aminothiophene scaffold, for which this compound is a key precursor, can potentially bind to a range of important biological targets. These include, but are not limited to, protein kinases, indoleamine 2,3-dioxygenase 1 (IDO1), and epidermal growth factor receptors (EGFR/HER2). mdpi.comnih.govnih.govmdpi.com For instance, in the context of IDO1, a heme-containing enzyme, the thiophene (B33073) moiety can position functional groups to interact with the heme iron and surrounding amino acid residues within the active site. nih.gov Similarly, in kinases, the thiophene core can act as a scaffold to orient substituents towards the ATP-binding pocket, a common target for kinase inhibitors. mdpi.comnih.gov

The binding modes of thiophene-based compounds have been analyzed through molecular docking simulations. nih.govnih.gov These studies reveal that the thiophene ring often engages in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The substituents on the thiophene ring, originating from the functional groups of this compound, play a crucial role in determining binding affinity and selectivity. For example, the amino group, protected as a carbamate (B1207046) in the parent compound, can form hydrogen bonds with key residues once deprotected in the final active molecule. The iodine atom, while sometimes replaced in subsequent synthetic steps, can participate in halogen bonding or serve as a handle for introducing other functionalities that enhance binding. rsc.org Docking studies on novel thienopyrimidine derivatives targeting Fms-like tyrosine kinase 3 (FLT3) have shown that the thiophene core is essential for positioning other parts of the molecule for optimal interaction. nih.gov

Structure-Activity Relationship (SAR) Insights through Analog Design and Modification

The this compound structure provides a valuable starting point for SAR studies. nih.gov By systematically modifying this scaffold and evaluating the biological activity of the resulting analogs, researchers can deduce the structural requirements for potent and selective inhibition of target enzymes. For instance, in the development of kinase inhibitors, variations in the substituents at the 2- and 5-positions of the thiophene ring have been shown to significantly impact inhibitory potency and selectivity. mdpi.com The replacement of the iodine atom with different aryl or alkyl groups can modulate the electronic and steric properties of the molecule, leading to altered binding affinities. mdpi.com

Table 1: Structure-Activity Relationship Insights for Thiophene-Based Inhibitors
Target ClassStructural Modification on Thiophene CoreObserved Impact on ActivityReference
Protein Kinases (e.g., VEGFR-2, AKT)Fusion of pyrrole (B145914) or pyrimidine (B1678525) rings to the thiopheneEnhanced antiproliferative activity nih.gov
IDO1Introduction of a urea (B33335) moiety at the 2-amino positionRetention of good IDO1 selectivity mdpi.com
EGFR/HER2Fusion with a triazine ringPotent inhibitory activity mdpi.com
Antileishmanial AgentsPresence of an indole (B1671886) substituent at the 2-amino positionContributes to antileishmanial activity mdpi.com

Biochemical Investigations of Enzyme Inhibition or Activation Mechanisms (in vitro)

Biochemical assays are essential for confirming the inhibitory or activatory effects of compounds derived from this compound on their purified target enzymes. These in vitro assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50). For example, novel fused thiophene derivatives have been evaluated as dual inhibitors of VEGFR-2 and AKT, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, derivatives of this scaffold have been developed as potent inhibitors of IDO1, an enzyme implicated in cancer immune evasion. nih.govnih.gov Biochemical assays for IDO1 typically measure the conversion of tryptophan to kynurenine, and inhibitors derived from the thiophene scaffold have demonstrated significant activity in these systems. mdpi.comresearchgate.net

Table 2: In Vitro Enzyme Inhibition Data for Thiophene-Based Compounds
Compound TypeTarget EnzymeIC50 ValueReference
Thienopyrrole derivative (3b)VEGFR-20.126 µM nih.gov
Thienopyrrole derivative (3b)AKT6.96 µM nih.gov
Pyrrolothienopyrimidine derivative (4c)VEGFR-20.075 µM nih.gov
Pyrrolothienopyrimidine derivative (4c)AKT4.60 µM nih.gov
Thienopyrimidine derivative (11)FLT3IC50 reported but not quantified in abstract nih.gov
IDO1 inhibitor (DC-I02806)IDO1~18 µM (enzymatic) nih.gov

Cell-Based Assays for Mechanistic Pathway Elucidation (using non-human cell lines)

To understand the biological effects of these compounds in a more complex biological system, cell-based assays are employed. These assays can confirm that the observed enzyme inhibition translates into a desired cellular response, such as the inhibition of cancer cell proliferation. mdpi.comnih.gov Thiophene derivatives synthesized using the this compound scaffold have been tested against various cancer cell lines, including HT-29 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). mdpi.comnih.gov The antiproliferative activity is often assessed using the MTT assay, which measures cell viability. mdpi.comnih.gov Furthermore, cell-based assays can be designed to elucidate the mechanism of action, for example, by measuring the levels of downstream signaling molecules or by assessing the induction of apoptosis. nih.gov For IDO1 inhibitors, cell-based assays using engineered cell lines that express the enzyme are crucial for determining cellular potency. mdpi.comdrugtargetreview.com

Table 3: Cellular Activity of Thiophene-Based Compounds in Non-Human Cell Lines
Compound TypeCell LineAssay TypeObserved EffectReference
Thienopyrrole derivative (3b)HepG2, PC-3MTT AssayIC50 = 3.105 µM (HepG2), 2.15 µM (PC-3) nih.gov
Pyrrolothienopyrimidine derivative (4c)HepG2, PC-3MTT AssayIC50 = 3.023 µM (HepG2), 3.12 µM (PC-3) nih.gov
Thienopyrimidine derivative (11)MCF-7Antiproliferative AssayIC50 = 7.537 µM nih.gov
IDO1 inhibitor (DC-I028)HeLaInhibitory ActivityIC50 = 89.11 µM nih.gov

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for interrogating biological systems. olemiss.edu The this compound structure possesses features that make it an attractive starting point for the development of such probes. The iodine atom is particularly useful in this regard. researchgate.net It can be replaced through cross-coupling reactions to attach reporter groups, such as fluorophores or biotin (B1667282) tags, which allow for the visualization or isolation of the target protein. Alternatively, the iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I, to create a radioligand for use in binding assays. The thiophene scaffold itself can be incorporated into larger molecules designed to selectively bind to a specific protein, thereby allowing for the study of that protein's function in a biological context.

Future Research Directions for this compound: A Roadmap for Innovation

Introduction: The chemical compound this compound, a halogenated heterocyclic building block, holds significant potential for advancements in various scientific fields. Its unique structural features—a thiophene ring activated by an iodine atom and modulated by a bulky, electron-donating tert-butoxycarbonyl (Boc) protecting group—make it a versatile precursor for a wide range of complex molecules. While direct research on this specific compound is nascent, extensive studies on analogous structures provide a clear roadmap for future investigations. This article outlines promising, yet largely unexplored, avenues of research for this compound, focusing on novel synthetic methodologies, expanded applications, advanced computational modeling, sustainable synthesis, and high-throughput screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.